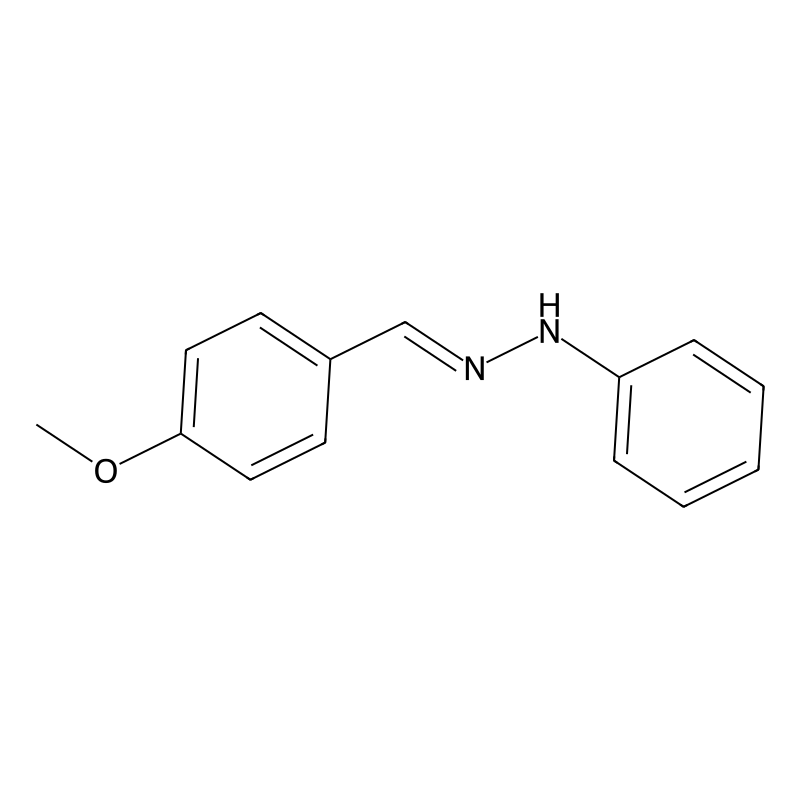p-Anisaldehyde phenylhydrazone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
p-Anisaldehyde phenylhydrazone is a chemical compound with the molecular formula and a molecular weight of approximately 226.27 g/mol. It is classified as a hydrazone, formed from the condensation reaction of p-anisaldehyde and phenylhydrazine. This compound is also known by several other names, including Benzaldehyde, 4-methoxy-, phenylhydrazone, and 4-Methoxybenzaldehyde phenylhydrazone . The structure features a methoxy group attached to the benzaldehyde moiety, contributing to its unique properties.
The formation of p-anisaldehyde phenylhydrazone involves a nucleophilic addition reaction where phenylhydrazine reacts with p-anisaldehyde. This reaction can be summarized as follows:
In terms of thermodynamics, the reaction has an enthalpy change () of -61.9 kJ/mol, indicating that it is exothermic . The hydrazone can also undergo hydrolysis under certain conditions, reverting to the original aldehyde and hydrazine.
Research indicates that p-anisaldehyde phenylhydrazone exhibits various biological activities, including potential antimicrobial and antitumor effects. It has been studied for its ability to inhibit certain cancer cell lines, although specific mechanisms of action require further investigation . Additionally, compounds in this class often show activity against various pathogens due to their structural properties.
The synthesis of p-anisaldehyde phenylhydrazone typically involves the following steps:
- Preparation of Reactants: Obtain p-anisaldehyde and phenylhydrazine.
- Reaction Conditions: Mix the two compounds in an appropriate solvent (often ethanol or methanol) under reflux conditions to facilitate the reaction.
- Isolation: After completion, the product can be isolated through filtration or crystallization.
- Purification: Further purification may involve recrystallization from suitable solvents.
This method allows for high yields and purity of the desired hydrazone product .
p-Anisaldehyde phenylhydrazone finds applications in various fields:
- Analytical Chemistry: Used as a reagent for the identification of aldehydes and ketones.
- Pharmaceuticals: Investigated for its potential as an antitumor agent.
- Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules .
Studies on p-anisaldehyde phenylhydrazone interactions have revealed its potential to form complexes with metal ions, which may enhance its biological activity. These interactions are crucial for understanding its role in medicinal chemistry and its efficacy in biological systems. The compound's ability to interact with electron-deficient alkenes has also been documented, suggesting further avenues for exploration in organic reactions .
Several compounds share structural similarities with p-anisaldehyde phenylhydrazone. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| o-Anisaldehyde phenylhydrazone | C14H14N2O | Has an ortho methoxy group |
| 4-Chlorobenzaldehyde phenylhydrazone | C14H14ClN2O | Contains a chlorine substituent |
| Acetophenone phenylhydrazone | C15H15N2O | Derived from acetophenone instead of anisaldehyde |
Uniqueness of p-Anisaldehyde Phenylhydrazone
p-Anisaldehyde phenylhydrazone is unique due to its methoxy substituent at the para position, which influences its reactivity and biological properties compared to other hydrazones. The presence of this functional group enhances solubility and may contribute to specific interactions within biological systems, making it a compound of interest in both synthetic and medicinal chemistry .








